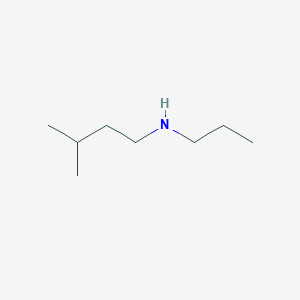
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline is a chemical compound belonging to the quinazoline derivatives family. Quinazolines are bicyclic compounds containing a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide.
Phenyl Group Introduction: The phenyl group at the 2-position is introduced through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions: 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinazoline-2,4-dione derivative.
Reduction: Reduction reactions can reduce the quinazoline core to form 1,2,3,4-tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions typically use Lewis acids like aluminum chloride (AlCl3) and acyl chlorides.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: 1,2,3,4-Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the introduced functional groups.
科学的研究の応用
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In the case of anticancer properties, the compound may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
類似化合物との比較
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline is structurally similar to other quinazoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. its unique substitution pattern and molecular structure confer distinct biological activities and chemical properties. These differences make it a valuable compound for specific applications where other quinazoline derivatives may not be as effective.
List of Similar Compounds
1,2,3,4-Tetrahydroisoquinoline
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
3,4-Dihydroquinazoline
2-Methyl-1,2,3,4-tetrahydroquinazoline
特性
分子式 |
C15H16N2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
4-methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C15H16N2/c1-11-13-9-5-6-10-14(13)17-15(16-11)12-7-3-2-4-8-12/h2-11,15-17H,1H3 |
InChIキー |
UQZSNZXYHBJJAT-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC=CC=C2NC(N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-imidazol-4-ylmethyl)-1-pyridin-2-ylimidazo[1,5-a]pyridine](/img/structure/B15358218.png)

![tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B15358228.png)





![Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate](/img/structure/B15358299.png)


![5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)
![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
![Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B15358321.png)
